molecular formula C13H14FN3O3S2 B2946781 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole CAS No. 2097867-27-9

3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Cat. No. B2946781
CAS RN: 2097867-27-9
M. Wt: 343.39
InChI Key: FIQHCFHDCABDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a member of the thiadiazole family, which is known to exhibit diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways within cells. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation can be reduced through the inhibition of certain enzymes and signaling pathways, leading to a decrease in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole in lab experiments include its high purity and yield, as well as its potential for use in a variety of applications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole. These include further studies on its mechanism of action, the development of new cancer treatments, and the exploration of its potential use in the treatment of other diseases. Additionally, research could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole can be achieved through several methods, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-fluoro-2-methylphenylsulfonyl chloride in the presence of a base. This method results in the formation of the desired product with a high yield and purity.

Scientific Research Applications

The potential applications of 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole in scientific research are vast. This compound has been shown to exhibit antitumor and anticancer activities, making it a promising candidate for the development of new cancer treatments. Additionally, it has been demonstrated to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S2/c1-9-6-10(14)2-3-12(9)22(18,19)17-5-4-11(8-17)20-13-7-15-21-16-13/h2-3,6-7,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQHCFHDCABDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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